4-Chloro-3-isopropylaniline

Descripción general

Descripción

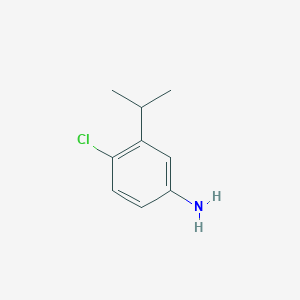

4-Chloro-3-isopropylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and an isopropyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-3-isopropylaniline can be synthesized through several methods. One common approach involves the chlorination of 4-isopropylaniline using sulfuric acid as a catalyst . Another method includes the Friedel-Crafts acylation of benzene followed by reduction and chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The raw material, 4-isopropylaniline, is chlorinated in the presence of a suitable catalyst to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-isopropylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-3-isopropylaniline is widely used as a precursor in the synthesis of complex organic molecules. Its reactivity enables it to participate in various chemical reactions such as:

- Nucleophilic Substitution : The chlorine atom can be substituted with other functional groups, facilitating the synthesis of diverse derivatives.

- Oxidation and Reduction : This compound can undergo oxidation to form quinones or reduction to yield corresponding amines, making it valuable in synthetic pathways.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a precursor for active pharmaceutical ingredients (APIs). Its derivatives are being explored for potential therapeutic applications including:

- Anticancer Agents : Research indicates that certain derivatives exhibit biological activity relevant to cancer treatment.

- Enzyme Interaction Studies : The compound has been shown to interact with cytochrome P450 enzymes, which are critical in drug metabolism. Understanding these interactions can aid in predicting drug-drug interactions and optimizing therapeutic regimens.

Agricultural Chemistry

The agricultural applications of this compound include its investigation as a potential herbicide. Studies focus on:

- Selective Herbicides : Derivatives of this compound are being examined for their efficacy in controlling specific weed species while minimizing impact on crops.

Material Science

In material science, this compound is utilized in the synthesis of novel materials with tailored properties. This includes:

- Organometallic Complexes : The compound can serve as a ligand in organometallic chemistry, contributing to the development of new materials with unique functionalities.

Environmental Studies

Research into the environmental impact of this compound focuses on its behavior in ecosystems, particularly regarding:

- Environmental Fate of Herbicides : Understanding how derivatives of this compound behave in organic soils helps assess their environmental impact and persistence.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference compound in various chromatographic methods, aiding in the development of analytical techniques for quantifying related compounds.

Case Studies and Research Findings

Several case studies have documented the applications of this compound across different fields:

- Pharmacological Studies : Research has shown that derivatives of this compound can inhibit cytochrome P450 enzymes, impacting drug metabolism pathways and leading to variations in drug efficacy and toxicity profiles.

- Herbicide Development : Investigations into its derivatives have revealed potential use as selective herbicides with minimal impact on non-target plants.

- Material Development : The compound's role as a ligand in organometallic complexes has led to advancements in creating new materials with specific properties for industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-isopropylaniline involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroaniline: Similar in structure but lacks the isopropyl group.

3-Isopropylaniline: Similar but lacks the chlorine atom.

4-Chloro-2-isopropylaniline: Another isomer with different substitution positions.

Uniqueness

4-Chloro-3-isopropylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Actividad Biológica

4-Chloro-3-isopropylaniline is an organic compound recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- IUPAC Name : this compound

The compound features a chloro group and an isopropyl substituent on the aniline ring, which significantly influences its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Chlorination : Introduction of the chlorine atom onto the aromatic ring.

- Amination Reactions : Reacting chlorinated aniline derivatives with isopropylamine under controlled conditions to ensure high purity.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to variations in drug efficacy and toxicity profiles.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its utility in treating infections caused by resistant bacterial strains.

Enzyme Interaction Studies

Research indicates that this compound interacts specifically with cytochrome P450 enzymes. This interaction is critical in pharmacology and toxicology, as it can influence drug metabolism pathways. A summary of findings from various studies is presented below:

| Study | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Study 1 | CYP1A2 | Inhibition observed | |

| Study 2 | CYP2D6 | No significant effect | |

| Study 3 | CYP3A4 | Moderate inhibition |

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

- Case Study on Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 activity, which could lead to increased plasma concentrations of drugs metabolized by this enzyme.

- Antimicrobial Efficacy : In vitro tests showed that at a concentration of 125 µM, the compound reduced bacterial viability by approximately 50%, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Chloroaniline | Basic aniline structure; used in dyes and pharmaceuticals. | Lacks isopropyl group; lower hydrophobicity. |

| 3-Methyl-N-propylaniline | Similar structure but lacks chlorine. | More hydrophobic; potential for different interactions. |

| 4-Chloro-N-isopropylaniline | Isopropyl instead of propyl; different steric effects. | Similar properties but distinct activity profiles due to structural differences. |

Applications in Research and Industry

The biological activity of this compound opens avenues for its application in various fields:

- Medicinal Chemistry : Potential as an anticancer agent due to its enzyme inhibition properties.

- Pharmacology : Understanding interactions with metabolic enzymes aids in predicting drug-drug interactions.

- Synthetic Chemistry : Serves as a precursor for synthesizing other organic compounds.

Propiedades

IUPAC Name |

4-chloro-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLPUFIXEACDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601050 | |

| Record name | 4-Chloro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917101-83-8 | |

| Record name | 4-Chloro-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.